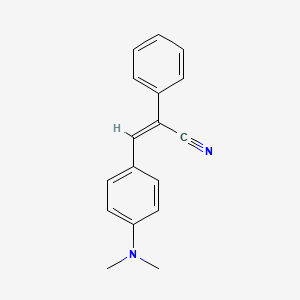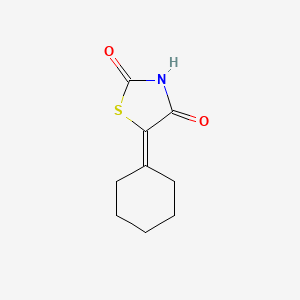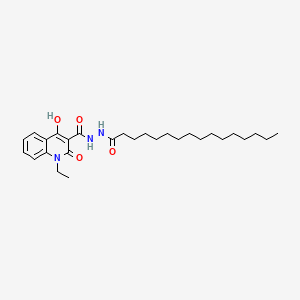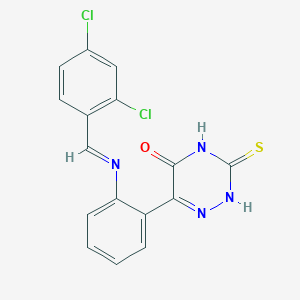
3-Allyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes an allyl group, a phenylamino group, and a thioxo-thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with a thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an α,β-unsaturated carbonyl compound to yield the thiazolidinone core. The allyl and phenylamino groups are introduced through subsequent substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-Allyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or phenylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
科学的研究の応用
3-Allyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-Allyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to altered cellular processes. The compound’s thiazolidinone core is crucial for its binding affinity and activity, while the allyl and phenylamino groups contribute to its specificity and potency.
類似化合物との比較
Similar Compounds
- 5-(5-Anilino-2,4-pentadienylidene)-3-methyl-2-thioxo-1,3-oxazolidin-4-one
- 5-(5-Anilino-2,4-pentadienylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-oxazolidin-4-one
Uniqueness
3-Allyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group enhances its reactivity, while the phenylamino group contributes to its potential bioactivity.
特性
分子式 |
C17H16N2OS2 |
|---|---|
分子量 |
328.5 g/mol |
IUPAC名 |
4-hydroxy-5-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]-3-prop-2-enyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H16N2OS2/c1-2-13-19-16(20)15(22-17(19)21)11-7-4-8-12-18-14-9-5-3-6-10-14/h2-12,20H,1,13H2/b8-4+,11-7+,18-12? |
InChIキー |
PWUBLDWHBXIGLV-KMPGYOMESA-N |
異性体SMILES |
C=CCN1C(=C(SC1=S)/C=C/C=C/C=NC2=CC=CC=C2)O |
正規SMILES |
C=CCN1C(=C(SC1=S)C=CC=CC=NC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dimethoxy-4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11991411.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11991413.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B11991420.png)

![N-(4-chloro-3-{[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]amino}phenyl)-2-(octadecyloxy)benzamide](/img/structure/B11991426.png)


![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11991447.png)


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11991468.png)

